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For Researchers, Scientists, and Drug Development Professionals

Introduction to ATX-002 in Gene Editing
ATX-002 is an ionizable cationic lipid crucial for the formulation of lipid nanoparticles (LNPs)

designed for the delivery of gene-editing payloads. Its unique chemical properties enable the

efficient encapsulation of nucleic acids, such as messenger RNA (mRNA) and single guide

RNA (sgRNA), or ribonucleoprotein (RNP) complexes for CRISPR-based gene editing. The

ionizable nature of ATX-002 is central to the endosomal escape of the LNP cargo, a critical

step for the successful delivery of gene-editing machinery to the cytoplasm and nucleus. At

physiological pH, ATX-002 is neutral, but it becomes protonated and positively charged in the

acidic environment of the endosome. This charge reversal facilitates the disruption of the

endosomal membrane, releasing the therapeutic payload into the cell.[1][2][3][4]

These application notes provide an overview of the use of ATX-002 in LNP formulations for

gene editing, including data on delivery efficiency, detailed experimental protocols, and

visualizations of key pathways and workflows.

Data Presentation: Performance of ATX-002
Containing LNPs
The following tables summarize the typical performance of lipid nanoparticles formulated with

ionizable lipids like ATX-002 for the delivery of CRISPR/Cas9 components. The data presented
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is a synthesis of reported outcomes for similar LNP systems and serves as a guideline for

expected performance.

Table 1: In Vitro Gene Editing Efficiency

Cell Line Gene Target
Cargo
Delivered

LNP
Formulation
(Molar
Ratio)¹

Transfectio
n Efficiency
(%)

Gene
Editing
Efficiency
(Indel %)

HEK293T EGFP

Cas9

mRNA/sgRN

A

ATX-

002:DSPC:C

holesterol:PE

G-lipid

(50:10:38.5:1.

5)

>90% ~70-80%

HeLa B2M Cas9 RNP

ATX-

002:DSPC:C

holesterol:PE

G-lipid

(50:10:38.5:1.

5)

>85% ~60-70%

Primary

Neurons
Progranulin

Cas9

mRNA/sgRN

A

ATX-

002:DOPE:C

holesterol:PE

G-lipid

(50:15:33.5:1.

5)

~60% ~20-30%[5]

¹ DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine; Cholesterol; PEG-lipid: Polyethylene glycol-lipid conjugate.

Table 2: In Vivo Gene Editing Efficiency in Murine Models
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Target
Organ

Gene Target
Cargo
Delivered

Route of
Administrat
ion

Gene
Editing
Efficiency
(Indel %)

Serum
Protein
Reduction
(%)

Liver
Transthyretin

(Ttr)

Cas9

mRNA/sgRN

A

Intravenous >70%[6] >90%[6]

Lungs
Reporter

Gene
Cas9 RNP Intravenous ~10-15% N/A

Cornea
Tomato

Reporter
Cas9 RNP

Intrastromal

Injection
Widespread N/A[7]

Experimental Protocols
Formulation of ATX-002 Lipid Nanoparticles with mRNA
and sgRNA
This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and a gene-

specific sgRNA using a microfluidic mixing method.

Materials:

ATX-002

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000])

Ethanol

Citrate buffer (pH 4.0)

Cas9 mRNA
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Gene-specific sgRNA

Nuclease-free water

Dialysis cassette (10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Lipid Stock Solution: Dissolve ATX-002, DSPC, Cholesterol, and PEG-lipid in

ethanol at a molar ratio of 50:10:38.5:1.5 to a final lipid concentration of 25 mM.

Prepare Nucleic Acid Solution: Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to a

final concentration of 0.2 mg/mL.

Microfluidic Mixing:

Set up a microfluidic mixing device (e.g., NanoAssemblr®).

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into

another.

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

Initiate mixing to form the LNPs.

Dialysis:

Transfer the resulting LNP solution to a dialysis cassette.

Dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes, to

remove ethanol and non-encapsulated nucleic acids.

Characterization:

Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).
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Determine the encapsulation efficiency of the nucleic acids using a fluorescent dye-based

assay (e.g., RiboGreen).

Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term

storage.

In Vitro Transfection and Gene Editing Analysis
Materials:

Target cells (e.g., HEK293T)

Complete cell culture medium

ATX-002 LNPs encapsulating Cas9 mRNA and sgRNA

Genomic DNA extraction kit

PCR primers flanking the target site

DNA polymerase

T7 Endonuclease I (T7E1) or Surveyor nuclease

Agarose gel and electrophoresis system

Procedure:

Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-80%

confluency at the time of transfection.

Transfection:

Dilute the ATX-002 LNPs in serum-free medium to the desired final concentration.

Remove the culture medium from the cells and add the LNP-containing medium.

Incubate the cells for 4-6 hours at 37°C.
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Add complete medium and continue to incubate for 48-72 hours.

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

PCR Amplification: Amplify the genomic region flanking the target site using PCR.

Mismatch Cleavage Assay (T7E1):

Denature and re-anneal the PCR products to form heteroduplexes.

Treat the re-annealed PCR products with T7 Endonuclease I.

Analyze the cleavage products by agarose gel electrophoresis.

Quantification of Indel Frequency: Quantify the band intensities of the cleaved and

uncleaved DNA fragments to estimate the percentage of gene editing.

Mandatory Visualizations
Signaling Pathway: Endosomal Escape of ATX-002 LNPs
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Caption: Mechanism of ATX-002 LNP-mediated endosomal escape.
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Experimental Workflow: LNP Formulation and In Vitro
Gene Editing
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Click to download full resolution via product page

Caption: Workflow for LNP formulation and in vitro gene editing.

Logical Relationship: Components of ATX-002 LNP for
Gene Editing
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Caption: Components and functions within an ATX-002 LNP system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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